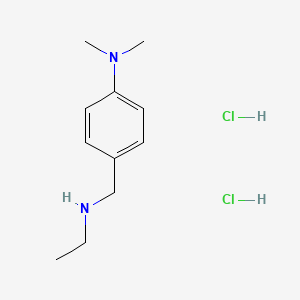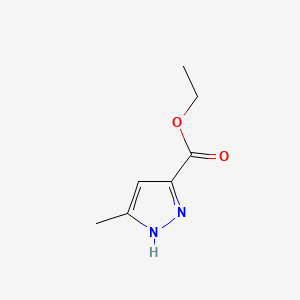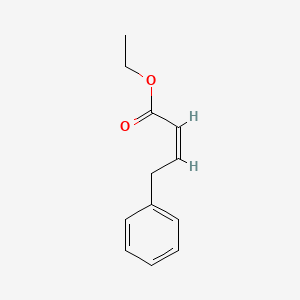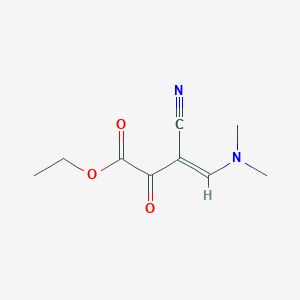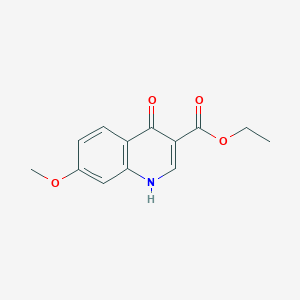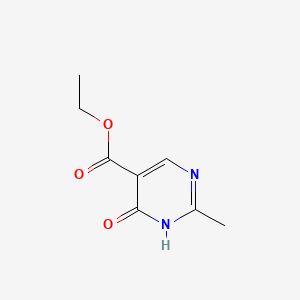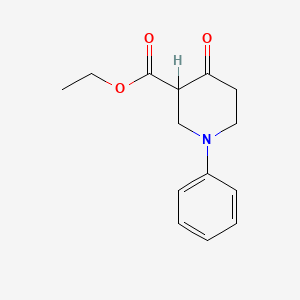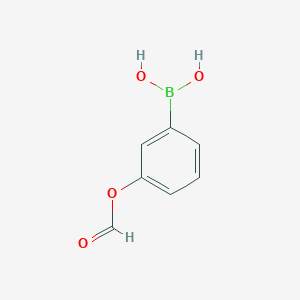
(3-Formyloxyphenyl)boronic acid
Overview
Description
“(3-Formyloxyphenyl)boronic acid” is a chemical compound used in scientific research . It is known for its complex molecular structure and offers a wide range of applications, including organic synthesis, pharmaceutical development, and catalysis.
Synthesis Analysis
Phenylboronic acids, such as “this compound”, are used as synthetic intermediates in organic synthesis . The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) using the DFT/B3LYP method with the 6-311++G (d, p) basis set .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using various methods. According to theoretical calculation results, the C3 conformation was found more stable than other conformations . The compounds were investigated using FT-IR (4000–400 cm –1), dispersive Raman (4000–40 cm –1) spectroscopy, and theoretical DFT/B3LYP/6-311++G (d, p) calculations .Chemical Reactions Analysis
Boronic acids, including “this compound”, are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . They can also be used as reaction catalysts . For example, using the concept of boronic acid catalysis (BAC), electrophilic activation of carboxylic acids leads to the formation of amides from amines, as well as cycloadditions and conjugate additions with unsaturated carboxylic acids .Physical And Chemical Properties Analysis
The fundamental physicochemical properties most often used in defining compound quality are molecular weight, heavy atom count, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms, Ro5, PSA or TPSA Dynamic or static total polar surface area, Fsp3 Fraction sp3 carbons = Csp3/C, nAr Count of aromatic rings, Property forecast index (PFI), Chrom log D7.4 + nAr, Intrinsic PFI (iPFI) .Mechanism of Action
Target of Action
The primary targets of (3-Formyloxyphenyl)boronic acid are serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .
Mode of Action
This compound interacts with its targets through a reversible coordination profile . As a class of Lewis acids, these compounds can form complexes with Lewis bases like hydroxide anions, and electron-donating groups, like nitrogen or oxygen . This allows the conversion of sp2 trigonal hybridization to tetrahedral sp3 form .
Biochemical Pathways
The compound’s interaction with diols leads to its utility in various sensing applications . It also plays a role in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Boronic acids in general are known for their stability and ease of handling, making them particularly attractive as synthetic intermediates . They are also known for their low toxicity and ultimate degradation into environmentally friendly boric acid .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of serine protease and kinase enzymes, which can potentially slow the growth, progression, and metastasis of tumor cells . In addition, it plays a role in the formation of C–C and C–heteroatom bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the success of the SM coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound’s stability to atmospheric oxidation is considerably superior to that of borinic acids .
Advantages and Limitations for Lab Experiments
(3-Formyloxyphenyl)boronic acid is a useful reagent in organic synthesis and has been used in the synthesis of various compounds, including drugs and natural products. It is relatively easy to synthesize and is readily available from commercial suppliers. In addition, this compound is relatively stable and can be stored for extended periods of time. However, this compound is sensitive to hydrolysis and should be handled with care.
Future Directions
The potential applications of (3-Formyloxyphenyl)boronic acid are far-reaching and include the synthesis of drugs, natural products, and bioactive compounds. In addition, this compound has been studied for its potential use in the treatment of various diseases, including diabetes and Alzheimer’s disease. Furthermore, this compound could be used as a catalyst in the synthesis of cyclic peptides and as a reagent in the synthesis of bioactive compounds. Finally, this compound could be used as an inhibitor of certain enzymes, such as proteases and kinases.
Scientific Research Applications
(3-Formyloxyphenyl)boronic acid has been studied for its potential applications in the field of biomedical research. It has been used as a reagent in a variety of chemical reactions, including the synthesis of drugs and natural products. In addition, this compound has been used in the synthesis of peptides, carbohydrates, and other biomolecules. It has also been used as a catalyst in the synthesis of cyclic peptides and as a reagent in the synthesis of bioactive compounds.
Safety and Hazards
properties
IUPAC Name |
(3-formyloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-5,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKZLXUMUJKVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948374 | |
| Record name | 3-Carboxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25487-66-5 | |
| Record name | Benzeneboronic acid, m-carboxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025487665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



